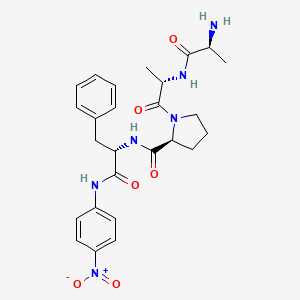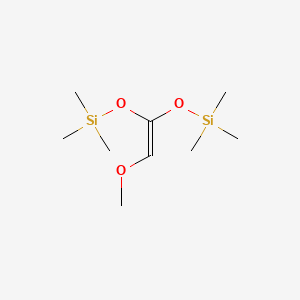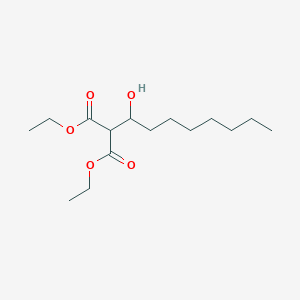![molecular formula C17H13N3O6S B14467532 Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]- CAS No. 68133-35-7](/img/structure/B14467532.png)
Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]- is a complex organic compound known for its vibrant color and extensive use in various scientific fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes a benzoic acid moiety and a naphthalene ring, making it a versatile molecule in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]- typically involves a multi-step process. The initial step often includes the diazotization of 6-amino-1-hydroxy-3-sulfo-2-naphthalene. This is followed by coupling with benzoic acid under controlled pH conditions to form the azo linkage. The reaction conditions usually require acidic or neutral environments to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves precise control of temperature, pH, and reactant concentrations. The final product is often purified through crystallization or chromatography to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye chemistry.
Reduction: Reduction of the azo group can lead to the formation of amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium dithionite (Na₂S₂O₄), zinc dust in acidic conditions.
Substitution reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) can participate in electron transfer reactions, making it useful in redox chemistry. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The molecular targets and pathways involved often include interactions with proteins and nucleic acids, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-
- 2-Amino-5-hydroxybenzoic acid
- 3-Hydroxyanthranilic acid
Uniqueness
Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the sulfonic acid group enhances its solubility, while the azo linkage provides vibrant coloration and stability. These features make it particularly valuable in applications requiring high solubility and stability under various conditions.
Properties
CAS No. |
68133-35-7 |
|---|---|
Molecular Formula |
C17H13N3O6S |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[(6-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H13N3O6S/c18-10-5-6-11-9(7-10)8-14(27(24,25)26)15(16(11)21)20-19-13-4-2-1-3-12(13)17(22)23/h1-8,21H,18H2,(H,22,23)(H,24,25,26) |
InChI Key |
RTTVSZDELFXAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)
![9-nitroso-1H-indeno[2,1-b]pyridine](/img/structure/B14467452.png)


![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)





![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)

![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)
